molecular formula C7H4FIN2 B2480743 5-fluoro-7-iodo-1H-indazole CAS No. 2090315-40-3

5-fluoro-7-iodo-1H-indazole

Cat. No.: B2480743
CAS No.: 2090315-40-3
M. Wt: 262.026
InChI Key: BADYIEVRHUJBJY-UHFFFAOYSA-N
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Description

5-fluoro-7-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of fluorine and iodine atoms in the 5 and 7 positions, respectively, can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-7-iodo-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and 2-iodoaniline.

    Nitration: The first step involves the nitration of 5-fluoro-2-nitroaniline to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder.

    Cyclization: The resulting amine undergoes cyclization with 2-iodoaniline in the presence of a suitable catalyst, such as copper(I) iodide, to form the indazole ring.

    Halogenation: Finally, the compound is halogenated to introduce the iodine atom at the 7 position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-7-iodo-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted indazole derivatives with different functional groups.

Scientific Research Applications

5-fluoro-7-iodo-1H-indazole has several scientific research applications, including:

    Medicinal Chemistry: Used as a core structure in the design of new drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: Employed in studies to understand the biological pathways and mechanisms of action of indazole derivatives.

    Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-fluoro-7-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1H-indazole: Lacks the iodine atom at the 7 position.

    7-iodo-1H-indazole: Lacks the fluorine atom at the 5 position.

    1H-indazole: Lacks both fluorine and iodine atoms.

Uniqueness

5-fluoro-7-iodo-1H-indazole is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical properties and biological activities. The combination of these halogens can enhance the compound’s stability, lipophilicity, and binding affinity for specific targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

5-fluoro-7-iodo-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADYIEVRHUJBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090315-40-3
Record name 5-fluoro-7-iodo-1H-indazole
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